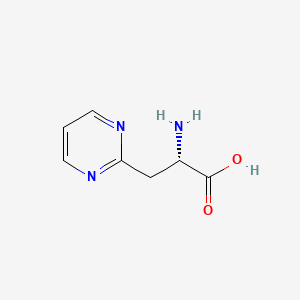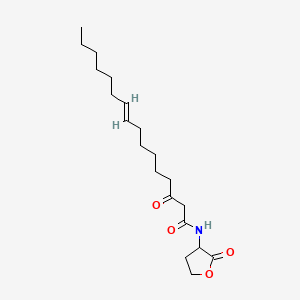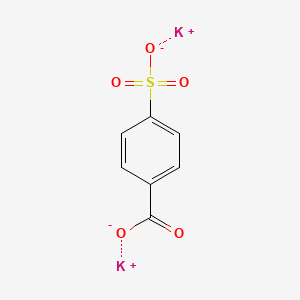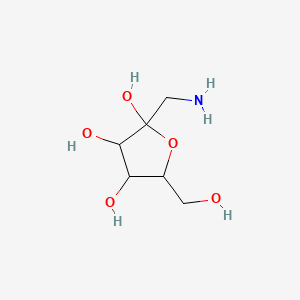
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn is a synthetic peptide compound. It is composed of three amino acids: glutamic acid (gGlu), cysteine (Cys), and lysine (Lys), each protected by specific groups to prevent unwanted reactions during synthesis. The compound is often used in peptide synthesis and research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn typically involves the following steps:
Protection of Amino Acids: Each amino acid is protected by specific groups. For example, glutamic acid is protected by a benzyloxycarbonyl (Cbz) group, cysteine by a benzyl (Bn) group, and lysine by both Cbz and Bn groups.
Coupling Reactions: The protected amino acids are then coupled together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
化学反应分析
Types of Reactions
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn can undergo various chemical reactions, including:
Deprotection: Removal of the protecting groups under specific conditions. For example, hydrogenation can be used to remove the Cbz group.
Oxidation and Reduction: The cysteine residue can undergo oxidation to form disulfide bonds or reduction to break these bonds.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Used for deprotection, typically in the presence of a palladium catalyst.
Oxidizing Agents: Such as hydrogen peroxide for forming disulfide bonds.
Reducing Agents: Like dithiothreitol (DTT) for breaking disulfide bonds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection would yield the free peptide without the protecting groups.
科学研究应用
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides.
Biological Studies: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medical Research: Investigated for its potential therapeutic applications, including drug delivery systems and vaccine development.
Industrial Applications: Utilized in the production of peptide-based materials and coatings.
作用机制
The mechanism of action of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups. These interactions can modulate biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(OBn): Similar structure but lacks the Cbz group on lysine.
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Bn): Similar structure but has a benzyl group instead of Cbz on lysine.
Uniqueness
Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn is unique due to its specific combination of protecting groups, which provides stability and reactivity for various synthetic and research applications. Its ability to undergo selective deprotection and participate in diverse chemical reactions makes it a valuable compound in peptide chemistry.
属性
分子式 |
C51H56N4O10S |
|---|---|
分子量 |
917.1 g/mol |
IUPAC 名称 |
benzyl 2-[[3-benzylsulfanyl-2-[[5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61) |
InChI 键 |
WKITTXXOKHCFMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)

![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)



![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)

![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)
![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)


